N-(4-Chloro-1H-indazol-5-yl)prop-2-enamide
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Overview
Description
N-(4-Chloro-1H-indazol-5-yl)prop-2-enamide is a synthetic compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-1H-indazol-5-yl)prop-2-enamide typically involves the reaction of 4-chloro-1H-indazole with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-1H-indazol-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the indazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(4-Chloro-1H-indazol-5-yl)prop-2-enamide has been investigated for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-1H-indazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-1H-indazol-5-yl)acetamide
- N-(4-Chloro-1H-indazol-5-yl)benzamide
- N-(4-Chloro-1H-indazol-5-yl)butanamide
Uniqueness
N-(4-Chloro-1H-indazol-5-yl)prop-2-enamide is unique due to its specific structural features, such as the prop-2-enamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-chloro-1H-indazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-2-9(15)13-8-4-3-7-6(10(8)11)5-12-14-7/h2-5H,1H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWTXIQJWLFDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C2=C(C=C1)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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